Sodium 5-isobutylbarbiturate

Description

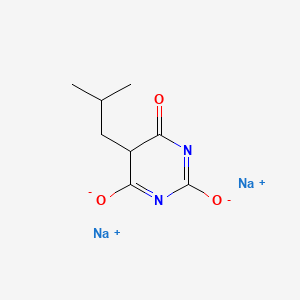

Sodium 5-isobutylbarbiturate (Butalbital sodium) is a barbiturate derivative with the chemical formula C₁₁H₁₅N₂NaO₃ and CAS number 77-26-9 . It is the sodium salt of 5-allyl-5-isobutylbarbituric acid, a compound characterized by an allyl group and an isobutyl (2-methylpropyl) substituent at the 5th position of the barbituric acid core. The sodium salt enhances water solubility, making it suitable for pharmaceutical formulations. Butalbital is primarily used as an analgesic and sedative, often combined with other agents like caffeine and acetaminophen in migraine therapies .

Key physicochemical properties of the free acid form (5-allyl-5-isobutylbarbituric acid) include:

Properties

CAS No. |

93858-57-2 |

|---|---|

Molecular Formula |

C8H10N2Na2O3 |

Molecular Weight |

228.16 g/mol |

IUPAC Name |

disodium;5-(2-methylpropyl)-6-oxo-5H-pyrimidine-2,4-diolate |

InChI |

InChI=1S/C8H12N2O3.2Na/c1-4(2)3-5-6(11)9-8(13)10-7(5)12;;/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13);;/q;2*+1/p-2 |

InChI Key |

MSQCVNOIXXEVAQ-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium 5-isobutylbarbiturate typically involves the reaction of 5-isobutylbarbituric acid with sodium hydroxide . The process can be summarized as follows :

Synthesis of 5-isobutylbarbituric acid: This is achieved by reacting with in the presence of a base to form the corresponding malonic ester. The ester is then cyclized with to form 5-isobutylbarbituric acid.

Formation of sodium salt: The 5-isobutylbarbituric acid is then reacted with sodium hydroxide to form this compound.

Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

Sodium 5-isobutylbarbiturate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anxiolytic and Sedative Uses

Sodium 5-isobutylbarbiturate is primarily utilized for its anxiolytic (anxiety-reducing) and sedative properties. Barbiturates have historically been used to treat anxiety disorders and insomnia due to their ability to induce drowsiness and relaxation. However, their use has diminished in favor of benzodiazepines, which are considered safer with a lower risk of overdose .

Anticonvulsant Properties

Barbiturates, including this compound, are effective anticonvulsants. They are employed in the management of seizure disorders, particularly in cases where other medications are ineffective. The mechanism involves enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which helps stabilize neuronal activity .

General Anesthesia

This compound may also be used in general anesthesia protocols. Barbiturates provide rapid induction of anesthesia and are sometimes used as part of a balanced anesthesia approach, allowing for quick onset and control over sedation levels during surgical procedures .

Neuropharmacological Studies

Research involving this compound often focuses on its effects on the central nervous system. Studies have shown that barbiturates can alter synaptic transmission and affect various neurotransmitter systems, making them valuable tools in neuropharmacology .

Toxicology and Overdose Management

This compound has been studied extensively in the context of toxicity and overdose management. Case studies have documented acute barbiturate intoxication, highlighting the importance of understanding dosage effects, treatment protocols, and patient outcomes following overdose incidents .

Clinical Case Reports

A review of clinical cases involving barbiturate overdose reveals important insights into treatment efficacy and patient survival rates. For instance, a study analyzed 300 cases of acute barbiturate poisoning, emphasizing supportive care as a primary treatment method that led to positive outcomes despite the severity of intoxication .

| Study | Population | Treatment Method | Outcome |

|---|---|---|---|

| Reed et al., 1952 | 300 patients | Supportive care | All patients survived |

| Hadden et al., 1969 | 50 patients | Mannitol diuresis vs supportive care | No significant difference in outcomes |

Efficacy in Seizure Management

Another study examined the efficacy of this compound as an anticonvulsant in patients with refractory seizures. The findings indicated significant seizure control with minimal side effects when administered at appropriate dosages .

Mechanism of Action

The mechanism of action of sodium 5-isobutylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This action increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Barbiturates are classified based on substituents at the 5th position of the pyrimidinetrione ring. Below is a detailed comparison of Sodium 5-isobutylbarbiturate with structurally and functionally related barbiturates:

Structural and Pharmacological Comparison

Key Differences

Substituent Effects :

- Butalbital ’s allyl group enhances binding to GABAₐ receptors compared to purely alkyl substituents (e.g., ethyl in Amobarbital) .

- Thiopental ’s sulfur atom at C2 increases lipid solubility, enabling rapid blood-brain barrier penetration and ultrashort action (<5 minutes) .

Duration of Action :

- Butalbital : Intermediate duration (3–6 hours) due to balanced lipophilicity .

- Amobarbital : Longer duration (6–12 hours) due to slower hepatic metabolism of the isopentyl group .

- Thiopental : Ultra-short (<30 minutes) due to rapid redistribution from brain to adipose tissue .

Therapeutic Indications :

- Butalbital is primarily used for migraine relief in combination therapies, whereas Amobarbital and Secobarbital are reserved for severe insomnia or pre-anesthesia .

Regulatory Status: Butalbital is unscheduled in some regions but regulated as a prescription drug.

Physicochemical Properties

| Property | Butalbital (Free Acid) | Amobarbital (Free Acid) | Thiopental (Free Acid) |

|---|---|---|---|

| Molecular Weight (g/mol) | 212.25 | 226.3 | 242.3 |

| LogP | ~1.69 (estimated) | 1.87 | 2.45 |

| Water Solubility (mg/mL) | <0.1 | <0.1 | <0.1 |

| Sodium Salt Solubility | High (aqueous formulations) | High | High (used intravenously) |

Research Findings and Clinical Relevance

- Butalbital’s combination with caffeine and acetaminophen demonstrates synergistic effects in migraine relief but carries risks of medication-overuse headaches .

- Amobarbital ’s long half-life (20–30 hours) necessitates cautious dosing to avoid accumulation .

- Thiopental remains a gold standard for induction of anesthesia despite being largely replaced by propofol in some settings .

Biological Activity

Sodium 5-isobutylbarbiturate, a member of the barbiturate class, is known for its sedative and hypnotic properties. This compound exhibits various biological activities that are critical for its applications in clinical settings. This article provides a comprehensive overview of its biological activity, pharmacokinetics, and relevant case studies.

This compound is a sodium salt of a barbituric acid derivative. Its chemical structure allows it to interact effectively with the central nervous system (CNS). Key pharmacokinetic properties include:

- Absorption : Barbiturates are weak acids that are absorbed rapidly through oral, rectal, or parenteral routes. Sodium salts like 5-isobutylbarbiturate are typically absorbed more quickly than their acid counterparts .

- Distribution : The compound is highly lipid-soluble, allowing it to penetrate the blood-brain barrier efficiently. It accumulates in high concentrations in the brain, liver, and kidneys .

- Metabolism : Metabolized primarily by the hepatic microsomal enzyme system, barbiturates undergo biotransformation in the liver. The metabolites are largely excreted via urine .

- Half-life : The plasma half-life can vary significantly based on dosage and individual metabolism, typically ranging from 15 to 50 hours for similar compounds .

Biological Activity

The biological activity of this compound can be categorized into several effects:

- CNS Effects : It produces a range of CNS effects from mild sedation to deep hypnosis. The degree of sedation is dose-dependent, with higher doses leading to increased risk of respiratory depression and coma .

- Sedative and Hypnotic Effects : Clinical studies have shown that barbiturates reduce the duration of rapid eye movement (REM) sleep, which can affect overall sleep architecture . This property makes them useful in treating insomnia but raises concerns about long-term use.

- Anesthetic Properties : At higher doses, this compound can induce anesthesia, making it applicable in surgical settings .

Case Study 1: Acute Barbiturate Intoxication

A significant study published in JAMA analyzed 300 cases of acute barbiturate poisoning. It was found that the depth and duration of coma correlated with serum barbiturate levels. Supportive care was identified as the most effective treatment approach, minimizing morbidity associated with overdose .

Case Study 2: Long-term Effects on Sleep

Research indicated that long-term use of barbiturates could lead to dependency and tolerance. A retrospective analysis involving patients treated with phenobarbital suggested an increased incidence of hepatic carcinoma among long-term users, highlighting potential carcinogenic risks associated with prolonged exposure to barbiturates .

Data Summary Table

| Property | Description |

|---|---|

| Chemical Formula | C10H15N2NaO3 |

| Onset of Action | Oral: 20-60 min; IV: almost immediate |

| Duration of Action | Varies; typically several hours |

| Plasma Half-life | 15-50 hours (dose-dependent) |

| Primary Metabolism | Hepatic microsomal enzymes |

| Excretion | Primarily via urine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.